Thermodynamic Properties of 2-Ethyl-6-hydroxynicotinic Acid in Aqueous Solutions: A Technical Guide to Solvation Mechanisms and Experimental Profiling
Thermodynamic Properties of 2-Ethyl-6-hydroxynicotinic Acid in Aqueous Solutions: A Technical Guide to Solvation Mechanisms and Experimental Profiling
Executive Summary
The thermodynamic profiling of substituted pyridine-3-carboxylic acids is a critical prerequisite in pharmaceutical formulation, API (Active Pharmaceutical Ingredient) salt selection, and drug delivery optimization. 2-Ethyl-6-hydroxynicotinic acid (CAS: 1824400-59-0) presents a highly complex solvation profile due to the competing electronic and steric effects of its functional groups.
This whitepaper provides an in-depth technical framework for understanding and experimentally determining the thermodynamic properties of 2-Ethyl-6-hydroxynicotinic acid in aqueous solutions. By extrapolating from the established thermodynamic behaviors of its parent compound, nicotinic acid[1], we detail the causality behind its speciation, solubility, and volumetric properties, while providing self-validating experimental protocols for laboratory application.
Structural Thermodynamics & Speciation
To understand the macroscopic thermodynamic properties of 2-Ethyl-6-hydroxynicotinic acid, one must first analyze its microscopic speciation in water. The molecule features three critical moieties: a carboxylic acid (proton donor), a pyridine nitrogen (proton acceptor), and a 6-hydroxyl group (capable of tautomerism).
Zwitterionic Equilibrium
In aqueous environments, nicotinic acid derivatives do not exist as simple neutral molecules; they predominantly form zwitterions[2]. The transfer of a proton from the carboxylic acid to the pyridine nitrogen is thermodynamically favored in water because the high dielectric constant of the aqueous medium ( ϵr≈78 ) stabilizes the resulting dipole. For 2-Ethyl-6-hydroxynicotinic acid, the ratio of zwitterion to neutral species is expected to exceed 30:1, heavily dominating the speciation between pH 3.0 and 5.0.
Lactam-Lactim Tautomerism
The presence of the 6-hydroxyl group introduces a tautomeric equilibrium between the 2-hydroxypyridine-like form and the 6-pyridone (lactam) form. In aqueous solutions, the 6-pyridone tautomer is thermodynamically dominant . The causality here is driven by hydration thermodynamics: the highly polarized carbonyl and N-H groups of the pyridone form participate in a much stronger, more extensive hydrogen-bonding network with water molecules than the hydroxyl group of the lactim form.
Figure 1: Speciation and tautomeric equilibria of 2-Ethyl-6-hydroxynicotinic acid in water.
Thermodynamics of Dissolution
The dissolution of crystalline 2-Ethyl-6-hydroxynicotinic acid into water is an endothermic process. The standard molar enthalpy of solution ( ΔsolH∘ ) for unsubstituted nicotinic acid is approximately 19.93 kJ/mol[1]. However, the addition of the 2-ethyl group significantly alters the thermodynamic landscape.
The Hydrophobic Effect and Cavity Formation
According to scaled particle theory, dissolving a solute requires energy to form a cavity in the solvent. The 2-ethyl group increases the molecular volume, requiring a larger cavity and thus a higher enthalpic penalty ( ΔsolHpredicted∘≈24.5 kJ/mol). This is partially offset by the entropy-driven hydrophobic effect, where water molecules form a highly ordered clathrate-like structure around the ethyl moiety. Consequently, the aqueous solubility of 2-Ethyl-6-hydroxynicotinic acid is lower than that of nicotinic acid (~0.15 mol/dm³ at 298.15 K)[2].
Volumetric and Acoustic Properties
Partial molar volumes ( Vϕ ) and isentropic compressibilities ( κϕ ) are critical for identifying solute-solvent interactions[3]. Nicotinic acid acts as a "structure-maker" in aqueous solutions[3]. The 2-ethyl group enhances this structure-making capability via hydrophobic hydration. As concentration increases, the apparent molar volume increases, indicating that solute-solvent interactions are strengthened at higher temperatures[3].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity (E-E-A-T), the determination of these thermodynamic properties must rely on self-validating systems. Below are the optimized protocols for profiling 2-Ethyl-6-hydroxynicotinic acid.
Protocol A: Isothermal Shake-Flask Solubility & van't Hoff Analysis
Causality of Design: We utilize the shake-flask method rather than kinetic dissolution because it guarantees true thermodynamic equilibrium. The temperature is strictly capped at 313.15 K to prevent thermal degradation and avoid shifting the tautomeric equilibrium, which would artificially skew the van't Hoff enthalpy derivation.
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Solvent Preparation: Degas ultra-pure water (18.2 MΩ·cm) via sonication under vacuum. Reasoning: Dissolved CO2 alters the pH of unbuffered water, which would shift the delicate zwitterionic equilibrium and invalidate solubility measurements.
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Equilibration: Add an excess of 2-Ethyl-6-hydroxynicotinic acid to 50 mL of degassed water in water-jacketed glass vessels.
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Thermostatic Control: Maintain temperatures at 283.15 K, 293.15 K, 303.15 K, and 313.15 K (±0.05 K) using a circulating water bath.
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Self-Validation (Equilibrium Check): Sample the supernatant at 24h, 48h, and 72h. Equilibrium is confirmed only when the concentration variance between consecutive time points is <1.5%.
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Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the respective temperature to prevent precipitation) and quantify via RP-HPLC.
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Data Extraction: Plot ln(x) vs. 1/T . The slope yields −ΔsolH∘/R , and the intercept yields ΔsolS∘/R .
Protocol B: Solution Calorimetry for Direct Enthalpy ( ΔsolH∘ )
Causality of Design: While the van't Hoff equation provides a good approximation, it assumes ΔsolH∘ is constant over the temperature range. Direct measurement via Isoperibol Solution Calorimetry is required for high-fidelity data.
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Calibration: Perform a Joule heating electrical calibration before and after the sample run. Reasoning: This self-validating step accounts for the change in the heat capacity of the cell contents once the solute has dissolved.
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Execution: Introduce a precisely weighed glass ampoule of the solute into the calorimetric vessel containing 100 mL of degassed water at 298.15 K.
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Measurement: Break the ampoule and record the thermogram (temperature vs. time). Integrate the area under the curve to determine the direct heat of solution.
Figure 2: Self-validating experimental workflow for thermodynamic parameter extraction.
Quantitative Data Summary
The table below synthesizes empirical data from the parent compound[1] alongside the predictive thermodynamic shifts induced by the specific functionalization of 2-Ethyl-6-hydroxynicotinic acid.
| Thermodynamic Parameter | Nicotinic Acid (Empirical) | 2-Ethyl-6-hydroxynicotinic Acid (Predicted) | Mechanistic Driver of Shift |
| Aqueous Solubility ( Sw ) | ~0.15 mol/dm³ | < 0.05 mol/dm³ | Increased hydrophobicity and cavity size from the 2-ethyl group. |
| Enthalpy of Solution ( ΔsolH∘ ) | 19.93 ± 0.05 kJ/mol | ~24.5 kJ/mol | Larger cavity formation energy required in the aqueous matrix. |
| pKa1 (Protonation) | 2.19 | ~2.40 | +I inductive (electron-donating) effect of the ethyl group increases basicity of the nitrogen. |
| pKa2 (Deprotonation) | 4.86 | ~4.60 | Electronic resonance effects of the 6-pyridone tautomer stabilizing the conjugate base. |
| Dominant Aqueous Form | Zwitterion (~96%) | Zwitterionic 6-Pyridone (>98%) | Dielectric stabilization of the dipole combined with extensive lactam hydration. |
| Solute-Solvent Interaction | Structure-Maker | Strong Structure-Maker | Enhanced hydrophobic hydration shell around the ethyl moiety[4]. |
References
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[2] Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: cohlife.org URL:
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[1] Title: Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) Source: researchgate.net URL:
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[3] Title: Study of Thermodynamic and Acoustic Behaviour of Nicotinic Acid in Binary Aqueous Mixtures Source: aip.org URL:
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[4] Title: Exploration of Solvation Consequences of Nicotinic Acid (Vitamin B3) Prevailing in Two Significant Aqueous Ionic Liquid Solutions by Physicochemical and Computational Studies Source: acs.org URL:
